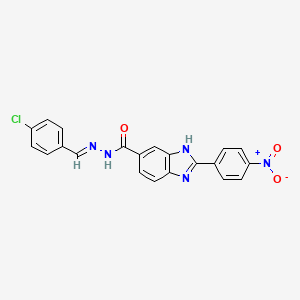

Antifungal agent 33

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H14ClN5O3 |

|---|---|

Molecular Weight |

419.8 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenyl)-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+ |

InChI Key |

KMSMQKLBYVCZSK-FSJBWODESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Antifungal Agents

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comprehensive overview of the mechanisms of action of key antifungal agents. Initial searches for a specific "antifungal agent 33" did not yield a recognized scientific compound by that name. A commercial topical product named "Formula 3 Antifungal33" exists, but publicly available scientific literature detailing its mechanism of action, quantitative data, and experimental protocols is limited. Therefore, this guide will focus on the core mechanisms of major classes of antifungal drugs, providing the in-depth technical details relevant to your field.

Inhibition of Cell Membrane Integrity: The Polyenes

Polyene antifungals are a cornerstone of systemic antifungal therapy. Their primary mechanism involves direct interaction with ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores and channels, disrupting the membrane's integrity and causing leakage of essential cellular contents, ultimately leading to fungal cell death.

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a key polyene, Amphotericin B, against various fungal pathogens.

| Fungal Species | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 0.5 - 1 |

| Aspergillus fumigatus | 0.5 - 2 |

| Cryptococcus neoformans | 0.125 - 1 |

| Histoplasma capsulatum | 0.06 - 0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is a standardized protocol for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Serial dilutions of the antifungal agent

Procedure:

-

Prepare serial twofold dilutions of the antifungal agent in the microtiter plate wells.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the growth control.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of polyene antifungals.

Caption: Mechanism of action of polyene antifungals.

Inhibition of Ergosterol Biosynthesis: The Azoles and Allylamines

This class of antifungals targets the ergosterol biosynthetic pathway, a critical process for maintaining the fungal cell membrane's structure and function.

-

Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This blockage leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.

-

Allylamines (e.g., terbinafine) inhibit squalene epoxidase, an enzyme that acts earlier in the pathway.

Quantitative Data: In Vitro Susceptibility

| Fungal Species | Fluconazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) |

| Candida albicans | 0.25 - 2 | 0.03 - 1 |

| Aspergillus fumigatus | Resistant | 0.5 - 4 |

| Trichophyton rubrum | 4 - 32 | 0.001 - 0.03 |

Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess antifungal susceptibility.

Objective: To qualitatively determine the susceptibility of a fungus to an antifungal agent.

Materials:

-

Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)

-

Standardized fungal inoculum

-

Paper disks impregnated with a known concentration of the antifungal agent

Procedure:

-

Evenly spread the standardized fungal inoculum onto the surface of the agar plate.

-

Place the antifungal-impregnated disks on the agar surface.

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the fungus to the agent.

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by azoles and allylamines.

Caption: Ergosterol biosynthesis pathway and inhibition sites.

Inhibition of Cell Wall Synthesis: The Echinocandins

Echinocandins (e.g., caspofungin, micafungin) represent a newer class of antifungals that target the fungal cell wall, a structure absent in mammalian cells, offering a high degree of selective toxicity. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and cell lysis.

Quantitative Data: In Vitro Susceptibility

| Fungal Species | Caspofungin MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.125 |

| Candida glabrata | 0.03 - 0.25 |

| Aspergillus fumigatus | 0.03 - 0.25 (MEC)* |

*For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration causing abnormal hyphal growth.

Experimental Protocol: Glucan Synthase Inhibition Assay

This biochemical assay directly measures the activity of the target enzyme.

Objective: To quantify the inhibitory effect of a compound on β-(1,3)-D-glucan synthase activity.

Materials:

-

Fungal cell lysates (source of glucan synthase)

-

UDP-[14C]glucose (radioactive substrate)

-

Buffer solution containing GTP and other cofactors

-

Serial dilutions of the echinocandin

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubate the fungal lysate with serial dilutions of the echinocandin.

-

Initiate the enzymatic reaction by adding UDP-[14C]glucose.

-

Incubate for a defined period to allow for glucan synthesis.

-

Stop the reaction and precipitate the synthesized [14C]-glucan.

-

Collect the precipitate on glass fiber filters and wash to remove unincorporated substrate.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition of enzyme activity at each drug concentration.

Signaling Pathway Visualization

The following diagram depicts the mechanism of action of echinocandins.

Caption: Mechanism of action of echinocandin antifungals.

Novel and Emerging Antifungal Mechanisms

The rise of antifungal resistance necessitates the development of novel therapeutic strategies. Research is actively exploring new targets and mechanisms of action.

NP339: A Novel Polyarginine Peptide

One promising novel agent is NP339, a polyarginine peptide. Its mechanism of action is thought to involve the disruption of the fungal cell membrane, leading to rapid fungicidal activity. This mode of action is less likely to induce resistance compared to agents with specific intracellular targets.

Andrographolide and its Derivatives

Andrographolide, a bioactive compound from Andrographis paniculata, and its derivatives have demonstrated antifungal properties. While the exact mechanism is still under investigation, it is believed to involve the disruption of the fungal cell membrane and inhibition of spore germination.

This guide provides a foundational understanding of the core mechanisms of action of major antifungal agents. The continuous evolution of fungal pathogens underscores the critical importance of ongoing research and development in this field to ensure a robust arsenal against these challenging infections.

Section 1: Synthetic Cyclopentenedione Analog (Compound 33)

An in-depth analysis of scientific literature reveals that "Antifungal Agent 33" does not refer to a single, universally recognized compound. Instead, this designation appears in various research contexts to denote different chemical entities with antifungal properties. This guide synthesizes the available information on two distinct molecules referred to as "compound 33" and a bacterial strain with antifungal activity designated "UTF-33".

A study focused on the synthesis and structure-activity relationships of analogs of coruscanone A, a natural product with antifungal properties, identified a chlorine-containing cyclopentenedione derivative as "compound 33".[1]

1.1. Discovery and Origin

Compound 33 is a synthetic analog of coruscanone A, a cyclopentenedione derived from a plant source.[1] It was synthesized as part of a broader effort to explore the antifungal potential of coruscanone A analogs by modifying the cyclopentenedione ring, the enolic methoxy functionality, and the side chain styryl moiety.[1]

1.2. Chemical Structure

While the exact chemical structure of compound 33 is detailed in the parent study, it is characterized as a synthetic cyclopentenedione with a free enolic hydroxy group and a chlorine substitution.[1]

1.3. Antifungal Activity

Compound 33 demonstrated moderate antifungal activity against Candida albicans, including strains resistant to fluconazole.[1] In a screening of various synthetic analogs, it was one of the few with a free enolic hydroxy group to exhibit activity.[1]

Table 1: Antifungal Activity of Compound 33 and Related Analogs

| Compound | Fungal Strain | Activity Level |

| 33 | Candida albicans | Moderate |

| 33 | Fluconazole-resistant C. albicans | Moderate |

| 30 (Coruscanone B) | Not specified | Inactive |

| 31, 32, 34-36 | Not specified | Inactive |

1.4. Experimental Protocols

1.4.1. Synthesis of Coruscanone A Analogs

The synthesis of compound 33 and other analogs involved modifications of the core structure of coruscanone A.[1] A detailed protocol would typically involve a multi-step organic synthesis pathway, the specifics of which are outlined in the supplementary materials of the original research paper.

1.4.2. In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated in vitro against several opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1]

-

Methodology: A broth microdilution method was likely used to determine the minimum inhibitory concentration (MIC) of the compounds.

-

Procedure:

-

Fungal strains were cultured in an appropriate broth medium.

-

Serial dilutions of the test compounds were prepared in microtiter plates.

-

A standardized inoculum of the fungal suspension was added to each well.

-

The plates were incubated under suitable conditions (e.g., 35°C for 24-48 hours).

-

The MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

-

-

Controls: Amphotericin B and fluconazole were used as positive control drugs for comparison.[1]

Section 2: Ibrexafungerp (Cited as[2])

In some literature, the citation number "[2]" is associated with ibrexafungerp, a novel triterpenoid antifungal agent.[3] This can lead to the misinterpretation of "this compound" as referring to this drug.

2.1. Discovery and Origin

Ibrexafungerp is a semi-synthetic derivative of a natural product.[3] Natural products have historically been a rich source for the discovery of new antimicrobial agents due to their favorable cell permeability and target specificity.[3]

2.2. Mechanism of Action

Ibrexafungerp inhibits the biosynthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[3] This mechanism is similar to that of echinocandins, another class of antifungal drugs. However, ibrexafungerp binds to a different site on the glucan synthase enzyme with only partial overlap with the echinocandin binding site.[3] This disruption of the cell wall leads to a loss of integrity and severe cell stress, ultimately resulting in fungal cell death.[3]

Diagram 1: Mechanism of Action of Glucan Synthesis Inhibitors

Caption: Inhibition of 1,3-β-D-glucan synthesis by antifungal agents.

Section 3: Bacillus mojavensis UTF-33

Research has also identified an endophytic bacterium, Bacillus mojavensis strain UTF-33, as a potential biological control agent due to its antifungal properties.

3.1. Discovery and Origin

Bacillus mojavensis UTF-33 was isolated from the leaves of the acid mold plant (Rumex acetosa L.). This strain was identified based on its 16S rDNA gene sequence and its biochemical and physiological characteristics.

3.2. Antifungal Activity

The cell-free filtrate of B. mojavensis UTF-33 demonstrated significant inhibitory effects on the mycelial growth of various plant pathogenic fungi.

Table 2: Antifungal Activity of B. mojavensis UTF-33 Fermentation Broth

| Pathogen | Inhibition Rate (%) |

| Magnaporthe oryzae | 85.19 |

| Botrytis cinerea | 83.33 |

| Fusarium oxysporum f. sp. cubense | 75.93 |

| Colletotrichum gloeosporioides | 74.07 |

3.3. Mechanism of Action

The antifungal activity of B. mojavensis UTF-33 is attributed to the production of various lipopeptides. Functional gene amplification experiments confirmed the presence of genes required for the synthesis of substances such as bioA, bmyB, fenB, ituD, and srfAA. These lipopeptides are known to have direct antagonistic effects on plant pathogens.

Diagram 2: Experimental Workflow for Screening Antagonistic Bacteria

Caption: Workflow for screening the antifungal activity of endophytic bacteria.

3.4. Experimental Protocols

3.4.1. Isolation of Endophytic Bacteria

-

Fresh, healthy plant leaves were surface-sterilized using anhydrous ethanol and 1% sodium hypochlorite solution.

-

The sterilized leaves were rinsed with sterile distilled water, dried, and homogenized.

-

The homogenate was serially diluted and plated on Potato Dextrose Agar (PDA).

-

Plates were incubated at 28°C for 24-36 hours to allow for bacterial colony growth.

3.4.2. Screening for Antifungal Activity

-

Isolated bacterial strains were cultured in a fermentation broth.

-

The fermentation broth was filter-sterilized using a 0.22 µm filter.

-

The sterile filtrate was mixed with molten PDA to create drug-containing plates.

-

A mycelial plug of the target fungal pathogen (e.g., Magnaporthe oryzae strain Guy11) was placed on the center of the plate.

-

Plates were incubated at 28°C for 7 days with alternating light and dark periods.

-

The inhibition rate was calculated by comparing the growth of the fungus on the drug-containing plates to its growth on control plates.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antifungal mechanisms of the antagonistic bacterium Bacillus mojavensis UTF-33 and its potential as a new biopesticide [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Antifungal Agent 33

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for two distinct classes of compounds referred to as "Antifungal Agent 33" in scientific literature. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide is divided into two main sections: the first details the synthesis of a synthetic chlorine-containing cyclopentenedione analog with antifungal properties, and the second describes the purification of antifungal lipopeptides from the bacterium Bacillus sp. IBA 33.

Section 1: Synthetic this compound - A Coruscanone A Analog

A synthetic derivative of cyclopentenedione, identified as compound 33 in structure-activity relationship studies of coruscanone A analogs, has demonstrated notable antifungal activity. This chlorine-containing compound is of interest for its potential as a lead structure in the development of new antifungal therapies.

Data Presentation: Antifungal Activity

The antifungal activity of the synthetic agent 33 was evaluated against various fungal strains. The following table summarizes the reported minimum inhibitory concentration (MIC) values.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | Moderately Active |

| Fluconazole-resistant C. albicans | Moderately Active |

Note: Specific quantitative MIC values were not available in the provided abstracts. The activity was described as "moderate".

Experimental Protocols: Synthesis

The synthesis of this class of cyclopentenedione analogs generally involves a key base-catalyzed rearrangement of a 4-ylidenebutenolide intermediate. While the precise, step-by-step protocol for the chlorine-containing analog 33 is not fully detailed in the available literature, a representative procedure based on the general methodology for related compounds is provided below.

Representative Synthesis of a Cyclopentenedione Core:

-

Preparation of the Butenolide Intermediate:

-

A solution of an appropriate phosphorane (1 mmol) is condensed with a maleic anhydride derivative to form a 4-ylidenebutenolide. The specifics of the starting materials would be chosen to ultimately yield the desired substitution pattern on the cyclopentenedione ring.

-

-

Base-Catalyzed Rearrangement:

-

The synthesized butenolide (1 mmol) is dissolved in dry methanol (20 mL).

-

This solution is then added to a solution of sodium methoxide (10 mmol) in methanol (5 mL).

-

The resulting orange-colored solution is stirred at room temperature for a period of 3 to 6 hours.

-

Following the reaction, the mixture is poured into 100 mL of ice water.

-

The solution is then acidified to a pH of 1.0 using a 2 M solution of hydrochloric acid.

-

The methanol is removed from the mixture via evaporation.

-

The remaining aqueous suspension is extracted with diethyl ether.

-

The combined ether extracts are dried, and the solvent is evaporated to yield the crude cyclopentenedione product.

-

The crude product is then purified by crystallization, typically from methanol.

-

Note: The introduction of the chlorine atom to form compound 33 would likely involve the use of a chlorinated starting material or a subsequent chlorination step on the cyclopentenedione core. The specifics of this step are not available in the abstracts.

Visualization: Synthetic Workflow

In-Depth Technical Guide: Antifungal Agent 33 (Compound 4e)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and experimental protocols related to Antifungal Agent 33, also identified as compound 4e. This agent has demonstrated notable efficacy against clinically relevant fungal pathogens.

Core Antifungal Activity

This compound (compound 4e) exhibits potent activity against key fungal species, primarily through the inhibition of ergosterol biosynthesis. The quantitative data summarizing its in vitro efficacy is presented below.

Table 1: In Vitro Antifungal Activity of Agent 33 (Compound 4e)

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | - | 16[1][2][3] |

| Cryptococcus neoformans var. grubii | - | 4 - 16[1] |

Table 2: In Vitro Enzyme Inhibition Activity of Agent 33 (Compound 4e)

| Target Enzyme | Organism | IC₅₀ (µg/mL) |

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 0.19[1][2][3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions by targeting and inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: Lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity. By inhibiting CYP51, Agent 33 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, which results in the cessation of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and the Role of Agent 33

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the point of inhibition by this compound.

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of this compound against fungal isolates.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

-

Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium to achieve the desired concentration range.

-

Microplate Assay: The diluted antifungal agent is dispensed into the wells of a 96-well microtiter plate. The standardized fungal inoculum is then added to each well.

-

Controls: A positive control well (containing fungal inoculum without the drug) and a negative control well (containing medium without inoculum) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol describes a spectrophotometric assay to quantify the inhibitory activity of this compound against CYP51.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant Candida albicans CYP51 is purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Assay Reaction: The reaction mixture contains the purified CYP51 enzyme, a cytochrome P450 reductase, NADPH, the substrate lanosterol, and varying concentrations of this compound.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

-

Measurement: The activity of CYP51 is determined by monitoring the oxidation of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

-

IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of the antifungal properties of Agent 33 (compound 4e). Further research into its broader spectrum, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the In Vitro Antifungal Activity of Antifungal Agent 33

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antifungal properties of Antifungal Agent 33 (also identified as compound 4e), focusing on its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation.

Core Antifungal Activity Data

This compound has demonstrated potent activity against pathogenic fungi, primarily through the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway. Its efficacy has been quantified against key fungal species and its specific molecular target.

Table 1: Quantitative In Vitro Activity of this compound

| Parameter | Target/Organism | Value | Citation |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | 16 µg/mL | [1][2] |

| Half Maximal Inhibitory Concentration (IC₅₀) | Lanosterol 14α-demethylase (CYP51) | 0.19 µg/mL | [1][2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a potent inhibitor of Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][4]

By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol.[5] This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The resulting defective cell membrane exhibits increased permeability and cannot function properly, ultimately leading to the cessation of fungal growth and cell death.[4][5] This mechanism is characteristic of the azole class of antifungal drugs.[5]

Visualized Signaling Pathway

The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway disrupted by this compound.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following sections detail the typical methodologies employed for these evaluations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC value was likely determined using the broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).[6]

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Fungal Inoculum: Candida albicans is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in culture medium (e.g., RPMI 1640) to the final inoculum size.[6]

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[6]

Enzyme Inhibition (IC₅₀) Assay

The IC₅₀ value against Lanosterol 14α-demethylase (CYP51) is determined through a cell-free enzymatic assay.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of the target enzyme, CYP51.

Methodology:

-

Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified from a suitable system (e.g., E. coli or insect cells).

-

Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified CYP51 enzyme, its substrate (lanosterol), a reducing agent (NADPH-cytochrome P450 reductase), and a buffer system.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction is initiated and incubated for a specific period at an optimal temperature (e.g., 37°C).

-

Detection: The activity of the enzyme is measured by quantifying the depletion of the substrate or the formation of the product. This can be achieved through methods such as high-performance liquid chromatography (HPLC) or spectrophotometry.

-

Calculation: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The logical flow from initial screening to target identification is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biosynthesis of the Polyketide Antifungal Agent Amphotericin B

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the biosynthetic pathway of Amphotericin B, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces nodosus. Due to the absence of publicly available biosynthetic information for a compound specifically named "Antifungal Agent 33," this guide uses the well-elucidated Amphotericin B pathway as a representative model for complex polyketide biosynthesis. The guide covers the genetic organization of the biosynthetic cluster, the modular nature of the polyketide synthase (PKS) assembly line, and the critical post-PKS tailoring reactions. Quantitative data on the biosynthetic gene cluster is presented in tabular format. Furthermore, detailed experimental protocols for pathway elucidation and diagrams of the biosynthetic machinery and experimental workflows are provided to equip researchers with the foundational knowledge required for further investigation and bioengineering efforts in the field of antifungal drug development.

Introduction

Polyketides are a large class of structurally diverse natural products with a wide range of biological activities, including antifungal, antibiotic, and immunosuppressive properties.[1] Their carbon skeletons are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). Amphotericin B is a clinically significant polyene macrolide antifungal produced by Streptomyces nodosus.[2][3] It functions by binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores that cause leakage of cellular contents and ultimately, cell death.[4] The biosynthesis of Amphotericin B is a complex process involving a modular Type I PKS and a series of subsequent enzymatic modifications, making it an excellent model for studying the generation of complex bioactive molecules.

The Amphotericin B Biosynthetic Pathway

The biosynthesis of Amphotericin B is initiated from simple precursor units, acetate and propionate, which are assembled into a large polyketide chain. The process can be divided into two major stages: synthesis of the macrolactone core by the PKS assembly line and subsequent post-PKS modifications.

Polyketide Backbone Synthesis

The polyketide backbone of Amphotericin B is constructed from 16 acetate-derived (malonyl-CoA) units and 3 propionate-derived (methylmalonyl-CoA) units.[4] This assembly is carried out by a large, modular Type I PKS encoded by a cluster of six genes (amphA, amphB, amphC, amphG, amphH, amphI).[2]

Each PKS module is responsible for one cycle of chain extension and contains several catalytic domains:

-

Acyltransferase (AT): Selects the correct extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two or three carbons.

-

Processing Domains (Optional): These domains modify the β-carbonyl group formed after each condensation. They include the Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains.[1][4]

The linear polyketide chain is assembled sequentially as it is passed from one module to the next. After 18 extension cycles, a terminal Thioesterase (TE) domain catalyzes the release and cyclization of the completed chain to form the 38-membered macrolactone core.

Post-PKS Modifications

Once the macrolactone core is formed, it undergoes several crucial enzymatic modifications to yield the final bioactive Amphotericin B. These tailoring steps are critical for its antifungal activity.[5][6]

-

Hydroxylation: A cytochrome P450 monooxygenase, encoded by the amphL gene, hydroxylates the C8 position of the macrolide ring.[7]

-

Glycosylation: A sugar moiety, mycosamine, is attached to the C19 hydroxyl group. The biosynthesis of the GDP-mycosamine precursor is carried out by enzymes including a GDP-D-mannose 4,6-dehydratase encoded by amphDIII.[7][8] The glycosylation step is believed to precede the C8 hydroxylation.[7]

-

Carboxylation: The exocyclic methyl group at C16 is oxidized to a carboxylic acid. This step is also catalyzed by a P450 enzyme.[5][6]

The precise order of these post-PKS modifications is a subject of ongoing research, but it is established that they are essential for the molecule's potent antifungal properties.[4][7]

Quantitative Data: The Amphotericin B Biosynthetic Gene Cluster

The genetic blueprint for Amphotericin B synthesis is located in a large gene cluster in Streptomyces nodosus. The table below summarizes the key genes and their proposed functions in the pathway.

| Gene | Proposed Function | Component of Biosynthesis Stage |

| amphA | Polyketide Synthase (PKS) - Loading Module & Modules 1-2 | PKS Assembly Line |

| amphB | Polyketide Synthase (PKS) - Modules 3-7 | PKS Assembly Line |

| amphC | Polyketide Synthase (PKS) - Modules 8-13 | PKS Assembly Line |

| amphG | Polyketide Synthase (PKS) - Module 14 | PKS Assembly Line |

| amphH | Polyketide Synthase (PKS) - Module 15 | PKS Assembly Line |

| amphI | Polyketide Synthase (PKS) - Modules 16-18 | PKS Assembly Line |

| amphE | Discrete Thioesterase (TE) | PKS Assembly Line (Release) |

| amphL | Cytochrome P450 Hydroxylase (CYP) | Post-PKS Modification (C8-OH) |

| amphN | Cytochrome P450 Oxidoreductase | Post-PKS Modification (C16-COOH) |

| amphDI | GDP-mannose pyrophosphorylase | Post-PKS Modification (Mycosamine) |

| amphDII | GDP-mycosamine synthase | Post-PKS Modification (Mycosamine) |

| amphDIII | GDP-mannose 4,6-dehydratase | Post-PKS Modification (Mycosamine) |

| amphK | Glycosyltransferase | Post-PKS Modification (Glycosylation) |

| amphRI-RIV | Regulatory Genes | Regulation |

| amphJ | ABC Transporter | Export |

Experimental Protocols

Elucidating complex biosynthetic pathways like that of Amphotericin B requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Disruption via Homologous Recombination

This protocol is used to inactivate a specific gene within the biosynthetic cluster to observe the effect on metabolite production, thereby confirming the gene's function. The example uses phage KC515-mediated transduction, a method suitable for Streptomyces.[2][9]

Objective: To create a targeted knockout of a biosynthetic gene (e.g., amphL).

Materials:

-

Streptomyces nodosus wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

Phage KC515 hybrid vector containing an antibiotic resistance marker (e.g., apramycin resistance)

-

Restriction enzymes, T4 DNA ligase

-

PCR primers for amplifying flanking regions of the target gene

-

Protoplast preparation buffers, PEG for transfection

-

Appropriate solid and liquid media for S. nodosus and E. coli growth and selection

Methodology:

-

Construct the Disruption Vector: a. Using PCR, amplify ~1.5 kb regions of DNA immediately upstream ('left flank') and downstream ('right flank') of the target gene (amphL) from S. nodosus genomic DNA. b. Clone the left and right flanks into the phage KC515 hybrid vector on either side of the apramycin resistance cassette. This creates the disruption construct. c. Transform the construct into E. coli and verify the sequence.

-

Vector Delivery into S. nodosus: a. Prepare protoplasts from an actively growing culture of S. nodosus. b. Transfect the protoplasts with the disruption vector DNA using a PEG-mediated protocol. c. Plate the transfected protoplasts on regeneration media and overlay with a solution containing apramycin to select for potential mutants.

-

Screen for Double-Crossover Mutants: a. Isolate genomic DNA from apramycin-resistant colonies. b. Use PCR with primers flanking the target gene region to screen for the correct double-crossover event. The PCR product from a successful knockout mutant will be larger than the wild-type product due to the insertion of the resistance cassette. c. Confirm the gene disruption via Southern blot analysis.

-

Metabolite Analysis: a. Cultivate the confirmed knockout mutant and the wild-type strain under production conditions. b. Extract metabolites from the culture broth and mycelium. c. Analyze the extracts using HPLC and LC-MS. Compare the metabolite profile of the mutant to the wild-type. In an amphL knockout, the production of Amphotericin B would be abolished, and novel 8-deoxyamphotericins would be expected to accumulate.[7]

Heterologous Expression of Pathway Genes

This protocol is used to express a part of the pathway in a different, more genetically tractable host to characterize enzyme function.

Objective: To express a tailoring enzyme (e.g., a P450 hydroxylase) in a host like Streptomyces coelicolor.

Methodology:

-

Vector Construction: a. Amplify the coding sequence of the gene of interest (e.g., amphL) from S. nodosus genomic DNA. b. Clone the gene into a suitable Streptomyces expression vector under the control of a strong, constitutive promoter (e.g., ermEp*). c. Transform the expression plasmid into an appropriate E. coli strain for propagation and verification.

-

Host Transformation: a. Introduce the verified expression plasmid into the heterologous host (S. coelicolor) via conjugation or protoplast transformation. b. Select for successful transformants using the appropriate antibiotic resistance marker on the plasmid.

-

Substrate Feeding and Analysis: a. Culture the heterologous host strain carrying the expression plasmid. b. Feed the culture with the substrate for the enzyme being tested (e.g., for AmphL, a precursor like 8-deoxyamphotericin B). c. After a suitable incubation period, extract the metabolites from the culture. d. Analyze the extracts by HPLC and LC-MS to detect the presence of the expected product (e.g., Amphotericin B), confirming the function of the expressed enzyme.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic logic and a typical experimental workflow.

Caption: The modular organization of the Amphotericin B Type I Polyketide Synthase (PKS).

Caption: Experimental workflow for elucidating gene function via targeted gene disruption.

Conclusion

The biosynthetic pathway of Amphotericin B is a paradigm for the production of complex, medically important polyketides. Its study reveals a sophisticated enzymatic assembly line and a series of precise tailoring reactions that are essential for biological activity. Understanding this pathway at a molecular and genetic level, through the experimental approaches outlined in this guide, is fundamental for future research. Such knowledge enables the rational design and engineered biosynthesis of novel Amphotericin B analogs with potentially improved therapeutic properties, such as reduced toxicity and enhanced efficacy, addressing a critical need in the fight against life-threatening fungal infections.

References

- 1. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphotericin biosynthesis in Streptomyces nodosus: deductions from analysis of polyketide synthase and late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced amphotericin B production by genetically engineered Streptomyces nodosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphotericin B - Wikipedia [en.wikipedia.org]

- 5. A Post-PKS Oxidation of the Amphotericin B Skeleton Predicted to be Critical for Channel Formation is Not Required for Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of deoxyamphotericins and deoxyamphoteronolides by engineered strains of Streptomyces nodosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-PKS Tailoring Steps of a Disaccharide-Containing Polyene NPP in Pseudonocardia autotrophica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis and manipulation of amphotericin biosynthetic genes by means of modified phage KC515 transduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 33

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of fungal resistance to existing therapies necessitates the discovery and development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal compound, such as Antifungal Agent 33, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a quantitative measure of the in vitro activity of an antifungal agent against a specific fungal strain.

These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates, based on the widely recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] Adherence to standardized protocols is crucial for the reproducibility and comparability of results.[1]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined to identify the lowest concentration of the agent that inhibits fungal growth. This inhibition is typically determined by visual inspection or by measuring the optical density of the cultures.[1][5]

Experimental Protocols

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[2]

-

Sterile 96-well, U-bottom microdilution plates[2]

-

Sterile, disposable pipette tips and reservoirs

-

Multichannel pipette

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

-

Incubator

Preparation of Antifungal Stock Solution

-

Prepare a stock solution of this compound by dissolving the powder in a suitable solvent, such as DMSO. The final concentration of DMSO in the assay should not exceed a level that affects fungal growth.

-

The stock solution should be prepared at a concentration that is at least 100-fold the highest concentration to be tested to minimize the volume of solvent added to the medium.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.

-

Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[2]

For Molds (e.g., Aspergillus species):

-

Grow the mold on a suitable agar medium until sporulation is evident.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

-

Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 conidia/mL in the test wells.[2]

Broth Microdilution Assay Procedure

-

Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microdilution plate, except for the first column.

-

Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no antifungal agent), and the twelfth column will serve as the sterility control (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile RPMI 1640 medium to the sterility control wells (column 12).

-

Incubate the plates at 35°C for 24-48 hours for yeasts or as appropriate for the growth rate of the mold being tested.[5][7]

Determination of MIC

-

Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control well.

-

For azoles, the endpoint is typically a ≥50% reduction in growth. For other agents like amphotericin B, a complete inhibition of growth (≥90%) is used.[2] The appropriate endpoint for this compound should be determined based on its mechanism of action.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that causes a specified percentage of growth inhibition relative to the control.[5]

Data Presentation

The results of the MIC assay for this compound should be presented in a clear and organized manner. The following tables provide templates for summarizing the quantitative data.

Table 1: MIC of this compound against Various Fungal Isolates

| Fungal Isolate | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.03 - 2 | 0.25 | 1 |

| Candida glabrata | 0.125 - 8 | 1 | 4 |

| Candida parapsilosis | 0.06 - 4 | 0.5 | 2 |

| Aspergillus fumigatus | 0.03 - 1 | 0.125 | 0.5 |

| Aspergillus flavus | 0.06 - 2 | 0.25 | 1 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Quality Control (QC) Ranges for Reference Strains

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | To be determined |

| C. krusei ATCC 6258 | This compound | To be determined |

| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 |

| C. krusei ATCC 6258 | Fluconazole | 16 - 64 |

Note: The expected MIC ranges for this compound against QC strains need to be established through intra- and inter-laboratory studies.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the MIC assay.

Caption: Experimental workflow for the antifungal MIC assay.

Caption: Logical relationship of antifungal concentration to fungal growth in an MIC assay.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for In Vivo Efficacy of Antifungal Agent 33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 33 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species of Candida and Aspergillus. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of systemic candidiasis and invasive aspergillosis. The presented data and methodologies are intended to guide researchers in the preclinical assessment of this promising antifungal candidate.

Data Presentation

The in vivo efficacy of this compound has been evaluated in murine models of disseminated candidiasis and invasive aspergillosis. Key quantitative data from these studies, including survival rates and fungal burden in target organs, are summarized below for comparative analysis.

Table 1: Efficacy of this compound in a Murine Model of Systemic Candidiasis (C. albicans)

| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Mean Fungal Burden (Log10 CFU/g kidney ± SD) |

| Vehicle Control | - | Intravenous | 0 | 7.8 ± 0.5 |

| This compound | 5 | Intravenous | 60 | 4.2 ± 0.7 |

| This compound | 10 | Intravenous | 90 | 2.5 ± 0.4 |

| This compound | 20 | Intravenous | 100 | < 2.0 |

| Fluconazole | 20 | Oral | 80 | 3.1 ± 0.6 |

Table 2: Efficacy of this compound in a Murine Model of Invasive Aspergillosis (A. fumigatus)

| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Mean Galactomannan Index ± SD |

| Vehicle Control | - | Intravenous | 0 | 5.2 ± 0.8 |

| This compound | 10 | Intravenous | 50 | 2.8 ± 0.6 |

| This compound | 20 | Intravenous | 80 | 1.5 ± 0.4 |

| This compound | 40 | Intravenous | 90 | < 1.0 |

| Voriconazole | 10 | Oral | 70 | 1.9 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below. These protocols are designed to be reproducible and serve as a foundation for further investigation.

Protocol 1: Murine Model of Systemic Candidiasis

Objective: To evaluate the efficacy of this compound in a neutropenic mouse model of disseminated candidiasis.[1]

Materials:

-

6-8 week old female BALB/c mice

-

Candida albicans strain SC5314

-

This compound, formulated for intravenous administration

-

Vehicle control (e.g., 5% dextrose in water)

-

Fluconazole (positive control)

-

Cyclophosphamide for immunosuppression

-

Saline

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Immunosuppression: Induce neutropenia by administering cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 prior to infection.[2]

-

Inoculum Preparation: Culture C. albicans on SDA plates at 30°C for 24-48 hours. Harvest yeast cells and wash twice with sterile saline. Adjust the cell suspension to a final concentration of 5 x 10^5 CFU/mL in saline.

-

Infection: Infect mice via intravenous injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.

-

Treatment: Initiate treatment 2 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 consecutive days. The positive control group receives fluconazole orally.

-

Monitoring: Monitor mice daily for signs of morbidity and mortality for up to 21 days post-infection.

-

Fungal Burden Determination: On day 4 post-infection, euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize in sterile saline, and perform serial dilutions. Plate the dilutions on SDA plates and incubate at 30°C for 24-48 hours to determine the number of colony-forming units (CFU) per gram of tissue.

Protocol 2: Murine Model of Invasive Aspergillosis

Objective: To assess the efficacy of this compound in an immunosuppressed mouse model of invasive pulmonary aspergillosis.[3][4]

Materials:

-

6-8 week old male C57BL/6 mice

-

Aspergillus fumigatus strain AF293

-

This compound, formulated for intravenous administration

-

Vehicle control

-

Voriconazole (positive control)

-

Cyclophosphamide and cortisone acetate for immunosuppression

-

Saline

-

Potato Dextrose Agar (PDA) plates

-

Galactomannan EIA kit

Procedure:

-

Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on day -2 and cortisone acetate (250 mg/kg) subcutaneously on day -1 prior to infection.[4]

-

Inoculum Preparation: Culture A. fumigatus on PDA plates at 37°C for 5-7 days. Harvest conidia using sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphae. Wash the conidia and adjust the concentration to 1 x 10^8 conidia/mL in saline.

-

Infection: Anesthetize mice and instill 20 µL of the conidial suspension intranasally.

-

Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 days. The positive control group receives voriconazole orally.

-

Monitoring: Monitor survival and clinical signs daily for 14 days post-infection.

-

Galactomannan Assay: Collect serum samples on day 3 post-infection to measure the galactomannan index as a surrogate marker of fungal burden, following the manufacturer's instructions for the EIA kit.

Visualizations

Hypothetical Signaling Pathway for this compound

The proposed mechanism of action for this compound involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway, leading to cell lysis and death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound.

Caption: General workflow for in vivo antifungal efficacy studies.

References

- 1. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 2. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Cell-Based Assay for Antifungal Agent 33

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health threat.[1][2] The existing arsenal of antifungal drugs is limited to a few classes, many of which face challenges related to toxicity, drug interactions, and a fungistatic rather than fungicidal mode of action.[3][4] This underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.[3][5] This application note describes a panel of cell-based assays for the characterization of a novel investigational compound, Antifungal Agent 33 (AA-33), which targets the fungal cell wall.

This compound is a novel synthetic compound identified through a high-throughput screening campaign. Its proposed mechanism of action is the inhibition of β-1,3-D-glucan synthase, a critical enzyme responsible for the synthesis of glucan, an essential component of the fungal cell wall.[6] Since the cell wall is absent in mammalian cells, it represents an excellent target for selective antifungal therapy.[7] The following protocols detail methods to determine the antifungal potency, cytotoxicity, and mechanism of action of AA-33 against pathogenic fungi.

Key Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for cell viability. When agents like AA-33 inhibit glucan synthesis, it triggers the Cell Wall Integrity (CWI) signaling pathway. This pathway acts as a compensatory response to cell wall stress, ultimately leading to the reinforcement of the cell wall. Understanding this pathway is crucial for elucidating the mechanism of action of cell wall-active antifungals.

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of AA-33.[8] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]

Materials:

-

Fungal isolates (Candida albicans, Aspergillus fumigatus, etc.)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

This compound (AA-33) stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile 96-well flat-bottom microtiter plates.

-

Spectrophotometer or microplate reader (OD at 530 nm).

-

Sterile saline (0.85%).

-

0.5 McFarland standard.

Procedure:

-

Inoculum Preparation (Yeast):

-

Culture yeast on Sabouraud Dextrose Agar for 24 hours.

-

Suspend several colonies in 5 mL of sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (1x10⁶ to 5x10⁶ cells/mL).[8]

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 0.5x10³ to 2.5x10³ cells/mL.[8]

-

-

Inoculum Preparation (Molds):

-

Culture mold on Potato Dextrose Agar for 7 days to allow for conidiation.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum of 0.4x10⁴ to 5x10⁴ conidia/mL.[8]

-

-

Plate Preparation:

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

-

In well 1, add 200 µL of the highest concentration of AA-33 (prepared in RPMI-1640).

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp.[9]

-

-

Reading the MIC:

-

The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and echinocandins against yeast) compared to the drug-free growth control.[9] Growth can be assessed visually or by reading the optical density at 530 nm.

-

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Fungal Cytotoxicity Assay via Adenylate Kinase (AK) Release

This assay quantifies cell death by measuring the release of the cytosolic enzyme adenylate kinase (AK) from cells with compromised membrane integrity. It is a sensitive method to detect cell lysis, which is the expected outcome for a cell wall-active agent.[7]

Materials:

-

Fungal culture treated with AA-33 (from MIC assay or separate culture).

-

Adenylate Kinase Detection Assay Kit (e.g., ToxiLight™).

-

Opaque-walled 96-well plates for luminescence.

-

Luminometer.

Procedure:

-

Assay Setup:

-

Prepare a fungal suspension and treat with serial dilutions of AA-33 as described in the MIC protocol. Incubate for a relevant time period (e.g., 4, 8, or 24 hours).

-

Include a "Maximum Lysis" control by adding a cell lysis reagent to untreated cells.

-

Include a "No Lysis" control (untreated cells).

-

-

AK Detection:

-

After incubation, centrifuge the microplate to pellet the fungal cells.

-

Transfer 20 µL of the supernatant from each well to a new opaque-walled 96-well plate.

-

Prepare the AK detection reagent according to the manufacturer's instructions.

-

Add 100 µL of the AK detection reagent to each well containing the supernatant.

-

Incubate for 5-10 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Luminescence - No Lysis Control) / (Maximum Lysis Control - No Lysis Control)

-

Caption: Workflow for the Adenylate Kinase (AK) release cytotoxicity assay.

Data Presentation

The following tables present hypothetical data for this compound, demonstrating its efficacy and cytotoxic profile.

Table 1: Minimum Inhibitory Concentration (MIC) of AA-33 against Pathogenic Fungi

| Fungal Species | Strain | AA-33 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | SC5314 | 0.125 | 0.5 |

| Candida glabrata | ATCC 2001 | 0.25 | 16 |

| Candida auris | B11221 | 0.125 | >64 |

| Aspergillus fumigatus | Af293 | 0.5 | >64 |

| Cryptococcus neoformans | H99 | 1.0 | 4 |

Table 2: Cytotoxicity of AA-33 against C. albicans via AK Release Assay

| AA-33 Conc. (µg/mL) | Incubation Time | % Cytotoxicity (Mean ± SD) |

| 0 (Control) | 24h | 2.1 ± 0.5 |

| 0.06 (0.5x MIC) | 24h | 15.4 ± 2.1 |

| 0.125 (1x MIC) | 24h | 55.2 ± 4.5 |

| 0.25 (2x MIC) | 24h | 89.7 ± 3.8 |

| 0.5 (4x MIC) | 24h | 95.3 ± 2.3 |

| Lysis Control | 24h | 100 ± 0.0 |

References

- 1. Advances in fungal chemical genomics for the discovery of new antifungal agents | Semantic Scholar [semanticscholar.org]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Cellular Function related Targets - Creative Biolabs [creative-biolabs.com]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Solubility of Antifungal Agent 33 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro evaluation of any novel antifungal candidate, herein referred to as Antifungal Agent 33, is critically dependent on understanding its solubility characteristics. Proper dissolution and the preparation of accurate concentrations are fundamental to obtaining reliable and reproducible data in susceptibility testing and mechanistic studies. These application notes provide a comprehensive guide to determining and applying the solubility of this compound for in vitro research, including detailed experimental protocols and an overview of relevant biological pathways.

Data Presentation: Solubility Profile of this compound

The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development.[1] The following table summarizes the experimentally determined solubility of a hypothetical this compound in various solvents commonly used in a laboratory setting.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 | >0.2 M | Commonly used for preparing high-concentration stock solutions. |

| Ethanol (95%) | 25 | 25.5 | 0.05 M | Suitable for stock solutions, but potential for precipitation upon high dilution in aqueous media. |

| Methanol | 25 | 15.2 | 0.03 M | Can be used as an alternative to ethanol. |

| RPMI 1640 Medium | 35 | 0.05 | 1 x 10⁻⁴ M | Represents solubility in a typical fungal growth medium. The low solubility highlights the need for a co-solvent like DMSO. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | <0.01 | <2 x 10⁻⁵ M | Indicates poor solubility in physiological aqueous solutions, a common challenge for many antifungal compounds.[2][3][4] |

| Water (distilled) | 25 | <0.001 | <2 x 10⁻⁶ M | Practically insoluble in water alone. |

Note: The molar solubility is calculated based on a hypothetical molecular weight of 500 g/mol for this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound (crystalline powder)

-

Selected solvents (e.g., DMSO, ethanol, RPMI 1640, PBS)

-

2 mL microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

0.22 µm syringe filters

Methodology:

-

Preparation: Add an excess amount of this compound to 1 mL of each selected solvent in a 2 mL microcentrifuge tube. The excess solid should be visible to ensure that saturation is reached.

-

Equilibration: Place the tubes in a thermomixer or shaking incubator set to the desired temperature (e.g., 25°C, 35°C, or 37°C). Shake the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved compound.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

Spectrophotometry: If the compound has a chromophore, determine its concentration by measuring the absorbance at its λmax and comparing it to a standard curve.

-

HPLC: For more accurate quantification, dilute the filtrate in a suitable mobile phase and analyze it using a validated HPLC method with a standard curve.

-

-

Data Analysis: Calculate the solubility in mg/mL and, if the molecular weight is known, in Molarity (M).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing, which are crucial for determining the Minimum Inhibitory Concentration (MIC) of a new agent.[6][7][8]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile, disposable labware

Methodology:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[9]

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, as well as to a positive control well (inoculum without drug) and a negative control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[7][8] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antifungal agents often exert their effects by disrupting critical cellular processes. For instance, many antifungals target the integrity of the fungal cell wall or cell membrane.[10][11][12] The diagrams below illustrate a common experimental workflow and a key signaling pathway relevant to antifungal action.

Caption: Workflow for determining the solubility of this compound.

Caption: Inhibition of the ergosterol biosynthesis pathway by an antifungal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation and Evaluation of Antifungal Agent 33 in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel antifungal agents is critical to address the rising challenge of fungal infections and drug resistance. Early preclinical evaluation in animal models is a crucial step in the drug development pipeline. However, many new chemical entities, herein referred to as Antifungal Agent 33, exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate systemic exposure in these studies.[1][2][3] These application notes provide a comprehensive overview of formulation strategies and detailed protocols for the in vivo evaluation of this compound.

Physicochemical Characterization of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of a new antifungal agent is fundamental to developing a suitable formulation. The following table summarizes hypothetical, yet realistic, properties for this compound, a compound representative of a BCS Class II drug (low solubility, high permeability).[2][4]

| Property | Value | Implication for Formulation |

| Molecular Weight | 750.8 g/mol | High molecular weight may impact permeability. |

| LogP | 4.8 | High lipophilicity indicates poor aqueous solubility.[5] |

| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Requires solubilization enhancement for both oral and IV administration.[4] |

| pKa | 3.5 (weakly basic) | pH-dependent solubility; more soluble in acidic conditions.[4] |

| Melting Point | 185°C | High melting point suggests a stable crystalline structure that may be difficult to dissolve. |

Formulation Development for Animal Studies

Given its poor water solubility, this compound requires enabling formulation strategies to ensure adequate bioavailability for preclinical testing.[1][3][6] The choice of formulation will depend on the intended route of administration and the specific animal model.

2.1. Oral Formulation for Gavage

For oral administration in rodent models, a solution or a stable suspension is typically required.

| Formulation Approach | Components | Rationale |

| Co-solvent System | 5% DMSO, 40% PEG 400, 55% Saline | DMSO acts as a primary solvent, while PEG 400 enhances solubility and is miscible with the aqueous saline vehicle.[7] |

| Cyclodextrin Complex | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water | HP-β-CD encapsulates the lipophilic drug molecule, increasing its apparent water solubility.[8][9] |

| Lipid-Based System | 30% Captex 300, 70% Kolliphor HS15 | These excipients can form self-emulsifying drug delivery systems (SEDDS) in the GI tract, improving solubilization and absorption.[9][10] |

2.2. Intravenous Formulation

For intravenous administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

| Formulation Approach | Components | Rationale |

| Co-solvent System | 10% Solutol HS 15, 90% Saline | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent suitable for parenteral use.[9] |

| Liposomal Formulation | Liposome-encapsulated this compound | Encapsulation in liposomes can improve solubility, reduce toxicity, and alter the pharmacokinetic profile.[11][12][13] |

Experimental Protocols

The following protocols outline key experiments for the preclinical evaluation of this compound.

3.1. Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi using the broth microdilution method, following CLSI guidelines.[14][15][16]

Materials:

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal inoculum (e.g., Candida albicans, adjusted to 0.5-2.5 x 10³ CFU/mL)

-

Spectrophotometer or plate reader

Procedure:

-